S-BINAP-PdCl2 is a chiral catalyst, meaning it has a non-superimposable mirror image. This chirality allows it to differentiate between starting materials that are mirror images of each other (enantiomers). In many organic reactions, the product can be formed as a mixture of both enantiomers. S-BINAP-PdCl2 can selectively promote the formation of one enantiomer over the other, leading to higher enantiomeric purity of the desired product. This is crucial in the development of pharmaceuticals and other biologically active molecules, where only one enantiomer may have the desired therapeutic effect [].
Here are some examples of enantioselective reactions catalyzed by S-BINAP-PdCl2:
The compound ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium is a bimetallic complex that features a palladium center coordinated with a chiral ligand derived from binaphthyl. This compound is notable for its role in catalysis, particularly in cross-coupling reactions such as the Suzuki and Heck reactions, which are pivotal in organic synthesis for forming carbon-carbon bonds. The presence of the chiral bisphosphine ligand enhances the enantioselectivity of these reactions, making it valuable in the synthesis of chiral molecules.
Both reactions benefit from the unique electronic and steric properties imparted by the bisphosphine ligand, facilitating the formation of C–C bonds under mild conditions.
The synthesis of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium typically involves several steps:
The primary applications of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium are in:
Interaction studies involving this compound often focus on its catalytic efficiency and selectivity in various reactions. Research has shown that modifications to the ligand structure can significantly influence both the reactivity and selectivity of palladium-catalyzed processes. Additionally, studies may explore how changes in reaction conditions (such as temperature and solvent) affect its performance as a catalyst
Similar compounds include other palladium complexes with different ligands that also serve as catalysts in organic synthesis. A comparison highlights their unique aspects: The uniqueness of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium lies in its specific chiral environment provided by the binaphthyl backbone, which enhances its ability to facilitate asymmetric transformations more effectively than many other palladium complexes. This comprehensive overview underscores the significance of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium in both synthetic chemistry and potential biological applications while highlighting its unique properties compared to similar compounds.Compound Name Ligand Type Catalytic Application Unique Features Bis(triphenylphosphine)palladium(II) chloride Triphenylphosphine Cross-coupling reactions Less sterically hindered than bisphosphine ligands (R)-BINAP-palladium(II) dichloride Chiral bisphosphine Asymmetric synthesis High enantioselectivity due to chirality (S)-Phanephos-palladium(II) dichloride Chiral bisphosphine Asymmetric catalysis Greater stability under air compared to others
((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium represents a chiral organometallic complex featuring a square planar coordination geometry around the central palladium atom [1]. The molecular formula is C₄₄H₃₂Cl₂P₂Pd with a molecular weight of 800.008 atomic mass units [1] [2]. The complex exhibits axial chirality derived from the binaphthyl backbone, with the (S)-enantiomer possessing a specific optical rotation of [α]²⁴/D +682°, c = 0.5 in chloroform [8].
The compound consists of a palladium(II) center coordinated to two chloride ions and a bidentate 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand through its two phosphorus atoms [3] [4]. The binaphthyl framework adopts a non-planar configuration due to steric hindrance between the peri-hydrogen atoms at the 8 and 8' positions, resulting in a characteristic twisted conformation [5]. The four phenyl rings attached to the phosphorus atoms contribute to the overall three-dimensional structure and provide additional steric bulk around the metal center [5] [15].
The coordination environment around palladium exhibits a distorted square planar geometry with the phosphorus atoms occupying cis positions [16] [17]. The chloride ligands complete the coordination sphere, occupying the remaining two coordination sites in a cis arrangement relative to each other [15] [17]. This geometric arrangement is characteristic of palladium(II) complexes and is stabilized by the chelating nature of the bidentate phosphine ligand [16].
Comprehensive crystallographic studies have revealed detailed structural parameters for various polymorphs and solvated forms of the complex [5] [15]. The (S)-enantiomer crystallizes in the tetragonal space group P4₃212 with unit cell parameters a = b = 11.7172(2) Å and c = 26.3548(11) Å [5]. The crystal structure exhibits perfect C₂ symmetry due to the presence of a crystallographic 2-fold rotation axis [5].
Table 1: Crystallographic Data for Different Forms of (S)-BINAP-PdCl₂
Parameter | (S)-1 | (S)-1·2THF | rac-1·DCM | (S)-1·2bpy |
---|---|---|---|---|
Space Group | P4₃212 | P2₁2₁2₁ | P2₁/n | P2₁2₁2₁ |
a (Å) | 11.7172(2) | 12.62830(16) | 17.1649(3) | 12.09230(12) |
b (Å) | 11.7172(2) | 15.8924(2) | 12.97903(19) | 14.04610(13) |
c (Å) | 26.3548(11) | 22.1036(3) | 17.2478(3) | 30.4112(4) |
Volume (ų) | 3618.32(18) | 4436.1(1) | 3839.88(10) | 5165.33(9) |
Density (Mg/m³) | 1.468 | 1.414 | 1.531 | 1.430 |
The palladium-phosphorus bond lengths range from 2.2438(8) to 2.2636(5) Å across different crystal forms, indicating consistent coordination geometry [5] [15]. The bite angle, defined as the P1-Pd-P2 angle, remains remarkably constant across all crystalline forms, ranging from 92.52(3)° to 92.84(3)° [5] [15]. This consistency demonstrates the rigid nature of the chelating ligand framework and its influence on the coordination geometry [15].
Table 2: Selected Bond Lengths and Angles
Structure | Bite Angle P1-Pd-P2 (°) | Pd-P1 (Å) | Pd-P2 (Å) | Pd-Cl1 (Å) | Pd-Cl2 (Å) |
---|---|---|---|---|---|
(S)-1 | 92.63(3) | 2.2438(8) | 2.2438(8) | 2.369(1) | 2.369(1) |
(S)-1·2THF | 92.52(3) | 2.2607(7) | 2.2570(7) | 2.370(1) | 2.373(1) |
rac-1·DCM | 92.84(3) | 2.2517(7) | 2.2602(7) | 2.372(1) | 2.368(1) |
(S)-1·2bpy | 92.58(2) | 2.2636(5) | 2.2609(5) | 2.371(1) | 2.374(1) |
The crystal packing reveals that the complexes are held together by weak intermolecular interactions, including π-π stacking between aromatic rings and van der Waals forces [5] [17]. The presence of solvent molecules in certain crystal forms influences the overall packing arrangement but does not significantly alter the core molecular geometry [5].
Density functional theory calculations and crystallographic analyses have provided insights into the conformational flexibility of the complex [5] [15]. The theoretical gas-phase structure calculated using the B3LYP functional reveals a bite angle of 95.7°, which is approximately 3° larger than the experimentally determined values [5] [15]. This discrepancy suggests that crystal packing forces influence the molecular conformation in the solid state [5].
The conformational flexibility of the binaphthyl backbone and the phenyl rings appears to be decoupled, indicating independent rotational freedom around different bonds [5] [6]. The torsion angles α and β, which describe the deviation from C₂ symmetry in the binaphthyl backbone, vary significantly between different crystal forms [5]. These angles range from 34.77(9)° to 43.83(8)° for α and from 35.97(6)° to 39.6(1)° for β, demonstrating the flexible nature of the ligand framework [5].
The angles between phenyl rings and adjacent naphthyl rings provide a measure of π-π stacking interactions within the molecule [5] [15]. Experimental values range from 9.7° to 21.2°, while the theoretical gas-phase structure shows significantly larger angles up to 35.7°, indicating reduced π-π stacking in the absence of crystal packing forces [5]. The dihedral angle between the Cl1-Pd-Cl2 and P1-Pd-P2 planes serves as an indicator of the asymmetric effect exerted by the phenyl rings on the exchangeable ligands [5].
Table 3: Conformational Parameters
Parameter | DFT | (S)-1 | (S)-1·2THF | rac-1·DCM | (S)-1·2bpy |
---|---|---|---|---|---|
Phenyl-Naphthyl Angle 1 (°) | 35.7 | 13.7 | 21.2 | 14.4 | 13.9 |
Phenyl-Naphthyl Angle 2 (°) | 35.7 | 13.7 | 9.7 | 13.6 | 10.1 |
Dihedral Angle δ (°) | 20.1 | 28.3 | 15.3 | 19.1 | 19.3 |
Torsion Angle α (°) | 36.67 | 39.6(1) | 39.46(9) | 43.83(8) | 43.05(6) |
Torsion Angle β (°) | 36.65 | 39.6(1) | 38.89(9) | 34.77(9) | 35.97(6) |
Nuclear magnetic resonance spectroscopy provides crucial structural information for the complex [10] [28]. The ³¹P nuclear magnetic resonance spectrum of the complex in deuterated chloroform shows a characteristic singlet at 30.4 parts per million, confirming the symmetric coordination environment of the two phosphorus atoms [5]. This chemical shift is consistent with phosphorus atoms coordinated to palladium(II) in a square planar geometry [28].
The ³¹P nuclear magnetic resonance chemical shift of 29.7 parts per million has been observed for the complex in solution studies, demonstrating the stability of the coordination environment [28]. The appearance of a singlet rather than a doublet confirms that the two phosphorus environments are equivalent on the nuclear magnetic resonance timescale, consistent with the C₂ symmetry of the molecule [28].
Infrared spectroscopy studies of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl adsorbed on palladium surfaces reveal characteristic vibrational frequencies associated with the aromatic framework [22]. The binaphthyl group vibrations are enhanced upon coordination to palladium, providing evidence for electronic communication between the ligand and metal center [22]. The analysis of experimental infrared spectra compared with density functional theory calculations confirms the proposed adsorption geometry with the C₂ symmetry axis perpendicular to the palladium surface [22].
Ultraviolet-visible absorption spectroscopy of related binaphthyl compounds shows absorption maxima around 223 nanometers with molar extinction coefficients of approximately 9800 M⁻¹cm⁻¹ [31]. The electronic transitions are primarily ligand-centered, involving π-π* transitions within the aromatic framework [31]. The coordination to palladium introduces additional low-energy transitions that may extend into the visible region, contributing to the characteristic yellow color of the complex [3] [5].
Mass spectrometry analysis confirms the molecular ion peak at m/z 800.0, consistent with the calculated molecular weight [1] [2]. The isotope pattern observed in the mass spectrum is characteristic of palladium-containing compounds, with the distinctive isotopic distribution of palladium clearly visible [1]. Elemental analysis data consistently support the proposed molecular formula across different synthetic preparations [4] [8].